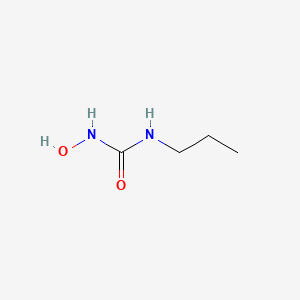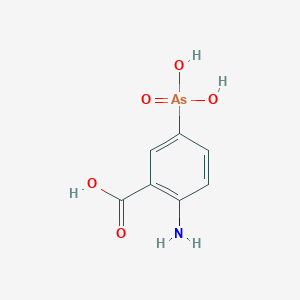
2-Amino-5-arsonobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-arsonobenzoic acid is an organic compound with the molecular formula C7H7AsNO3 It is a derivative of benzoic acid, where an amino group is substituted at the second position and an arsono group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-arsonobenzoic acid typically involves the nitration of benzoic acid followed by reduction and arsonation. One common method starts with the nitration of benzoic acid to produce 2-nitrobenzoic acid. This intermediate is then reduced to 2-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-arsonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The arsono group can be reduced to form arsine derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Arsine derivatives.
Substitution: Halogenated and sulfonated derivatives.
Scientific Research Applications
2-Amino-5-arsonobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-arsonobenzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the arsono group can interact with thiol groups in proteins, leading to potential inhibition of enzyme activity. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an arsono group.
2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of an arsono group.
2-Amino-5-fluorobenzoic acid: Features a fluorine atom in place of the arsono group.
Uniqueness
2-Amino-5-arsonobenzoic acid is unique due to the presence of the arsono group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the arsono functionality is required.
Properties
CAS No. |
5430-27-3 |
|---|---|
Molecular Formula |
C7H8AsNO5 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
2-amino-5-arsonobenzoic acid |
InChI |
InChI=1S/C7H8AsNO5/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)(H2,12,13,14) |
InChI Key |
ZCGWNRILUVDBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
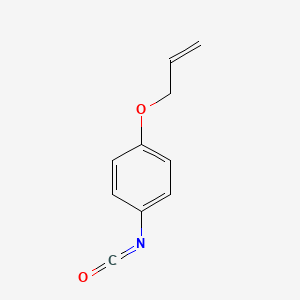
![(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B13998412.png)
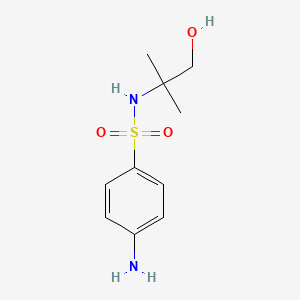
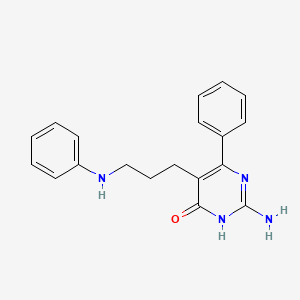
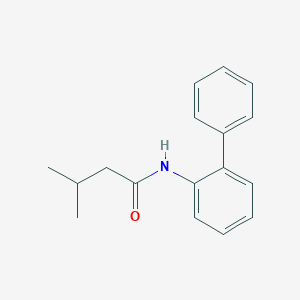
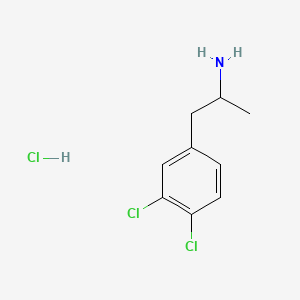
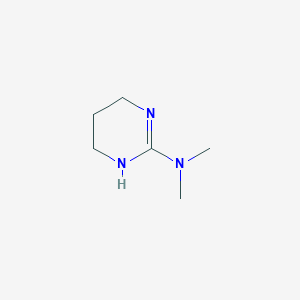
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
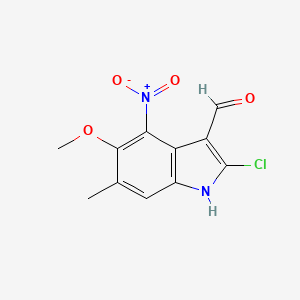
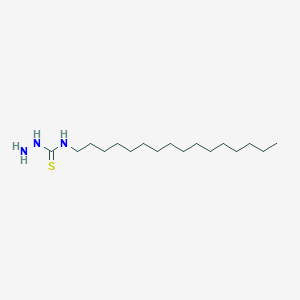
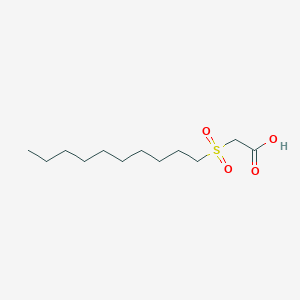
![3-[1-Amino-3-(3,4,5-trimethoxyphenyl)propyl]phenol](/img/structure/B13998473.png)
